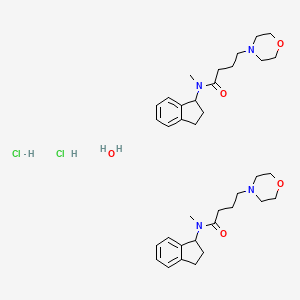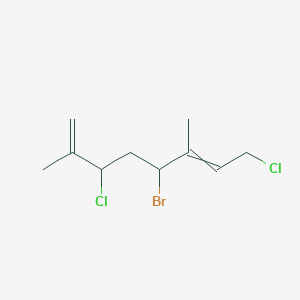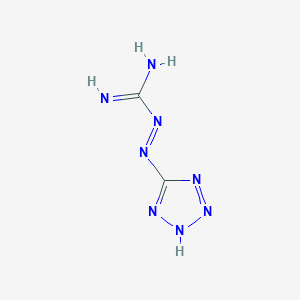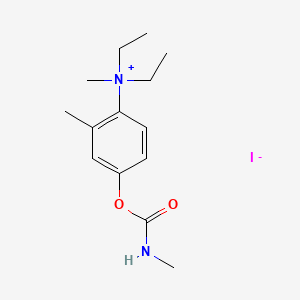
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate is a complex organic compound with a unique structure that includes a morpholine ring, an indanamine core, and a butyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate typically involves multiple steps, starting with the preparation of the indanamine core. The process may include:
Formation of Indanamine Core: This step involves the reaction of indanone with methylamine under acidic conditions to form N-methyl-1-indanamine.
Attachment of Butyryl Group: The N-methyl-1-indanamine is then reacted with butyryl chloride in the presence of a base such as triethylamine to form N-(butyryl)-N-methyl-1-indanamine.
Morpholine Addition: The final step involves the reaction of the N-(butyryl)-N-methyl-1-indanamine with morpholine under controlled conditions to yield N-(2-Morpholinobutyryl)-N-methyl-1-indanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Morpholinobutyryl)-1-indanamine: Lacks the N-methyl group, which may affect its biological activity and chemical properties.
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine: Similar structure but without the hydrochloride hemihydrate form, which may influence its solubility and stability.
Uniqueness
N-(2-Morpholinobutyryl)-N-methyl-1-indanamine hydrochloride hemihydrate is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
63992-12-1 |
|---|---|
Formule moléculaire |
C36H56Cl2N4O5 |
Poids moléculaire |
695.8 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-4-morpholin-4-ylbutanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/2C18H26N2O2.2ClH.H2O/c2*1-19(17-9-8-15-5-2-3-6-16(15)17)18(21)7-4-10-20-11-13-22-14-12-20;;;/h2*2-3,5-6,17H,4,7-14H2,1H3;2*1H;1H2 |
Clé InChI |
IIUIWVHEMGQCOU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCC2=CC=CC=C12)C(=O)CCCN3CCOCC3.CN(C1CCC2=CC=CC=C12)C(=O)CCCN3CCOCC3.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)



![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)


![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)

![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
